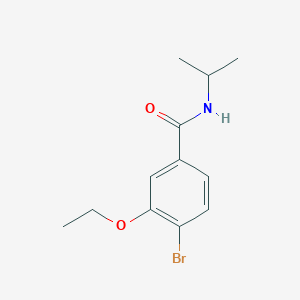
4-Bromo-3-ethoxy-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-ethoxy-N-isopropylbenzamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, an ethoxy group at the third position, and an isopropyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethoxy-N-isopropylbenzamide typically involves the following steps:
Bromination: The starting material, 3-ethoxybenzamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the fourth position of the benzene ring.
Amidation: The brominated intermediate is then reacted with isopropylamine under suitable conditions to form the final product, this compound. This reaction is typically carried out in a solvent such as dichloromethane or ethanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Bromo-3-ethoxy-N-isopropylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy group and the amide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethoxy group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amide group to the corresponding amine.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the amide bond.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized ethoxy groups, such as aldehydes or carboxylic acids.
Reduction: Products with reduced amide groups, such as primary amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
4-Bromo-3-ethoxy-N-isopropylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-3-ethoxy-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
4-Bromo-N-isopropylbenzamide: Lacks the ethoxy group, making it less polar and potentially less reactive in certain chemical reactions.
3-Ethoxy-N-isopropylbenzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-3-methoxy-N-isopropylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its chemical and biological properties.
Uniqueness
4-Bromo-3-ethoxy-N-isopropylbenzamide is unique due to the combination of the bromine atom, ethoxy group, and isopropyl group. This combination of substituents can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
4-bromo-3-ethoxy-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-16-11-7-9(5-6-10(11)13)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXZEZOBAYOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














